An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic acid (CAS: 35458-39-0)
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic acid (CAS: 35458-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzoic acid, a key chemical intermediate with potential applications in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis, analytical characterization, and potential biological significance.
Core Data Summary
A summary of the key quantitative data for 4-Bromo-2,5-dimethoxybenzoic acid is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of 4-Bromo-2,5-dimethoxybenzoic acid
| Property | Value | Source(s) |
| CAS Number | 35458-39-0 | N/A |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | 358.78 °C at 760 mmHg | [2] |
| Density | 1.571 g/cm³ | [2] |
| Aqueous Solubility | Limited | [2] |
| Organic Solvent Solubility | Soluble in methanol, slightly soluble in chloroform | [2] |
| pKa | 3.74 ± 0.10 (predicted) | [2] |
Table 2: Spectroscopic Data for 4-Bromo-2,5-dimethoxybenzoic acid
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available, specific shifts vary by solvent. | [3] |
| ¹³C NMR | Spectra available, specific shifts vary by solvent. | [3] |
| Infrared (IR) | Spectra available. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 259.96785. | [2] |
Synthesis Protocol
The synthesis of 4-Bromo-2,5-dimethoxybenzoic acid is typically achieved through a two-step process involving the bromination of 2,5-dimethoxybenzaldehyde followed by the oxidation of the resulting aldehyde to a carboxylic acid.
Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzoic acid
Step 1: Bromination of 2,5-dimethoxybenzaldehyde to 4-Bromo-2,5-dimethoxybenzaldehyde [4]
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Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
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Addition of Bromine: Prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL). Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.
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Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
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Quenching and Precipitation: After 1 hour, pour the reaction mixture into ice water (30 mL) to quench the reaction and precipitate the product.
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Filtration and Washing: Collect the white precipitate by vacuum filtration and wash with cold water.
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Workup: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 25 mL).
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Drying and Concentration: Combine all organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.
Step 2: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde to 4-Bromo-2,5-dimethoxybenzoic acid
This is a general procedure, and specific conditions may need optimization.
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Reaction Setup: Dissolve the 4-Bromo-2,5-dimethoxybenzaldehyde obtained from Step 1 in a suitable solvent such as a mixture of tert-butanol and water.
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Oxidation: Add a suitable oxidizing agent. A common and effective method is the use of potassium permanganate (KMnO₄) or Oxone (potassium peroxymonosulfate). If using KMnO₄, add it portion-wise to the stirred solution at room temperature or with gentle heating.
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Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis workflow for 4-Bromo-2,5-dimethoxybenzoic acid.
Analytical Characterization
A combination of spectroscopic techniques is essential for the definitive identification and characterization of 4-Bromo-2,5-dimethoxybenzoic acid.
Experimental Workflow: Analytical Characterization
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Sample Preparation:
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NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid directly on the ATR crystal.
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MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe may be used.
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Data Acquisition:
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NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source and mass analyzer.
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Data Analysis:
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NMR: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the molecular structure.
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IR: Identify characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid, the C-O stretches of the methoxy groups, and the aromatic C-H and C=C bonds.
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MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
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Caption: Workflow for the analytical characterization of the compound.
Potential Biological Significance
While direct biological studies on 4-Bromo-2,5-dimethoxybenzoic acid are limited, its structural characteristics and its role as a metabolite of a known psychoactive compound suggest potential areas for investigation.
4-Bromo-2,5-dimethoxybenzoic acid is a known metabolite of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug that is a potent partial agonist of the serotonin 5-HT₂A receptor. This metabolic link suggests that 4-Bromo-2,5-dimethoxybenzoic acid may interact with the serotonergic system, although its specific activity at serotonin receptors is not yet characterized.
Furthermore, studies on other brominated phenolic compounds have demonstrated potential antioxidant and anticancer activities. The presence of the bromine atom and the methoxy groups on the aromatic ring of 4-Bromo-2,5-dimethoxybenzoic acid could confer similar biological properties.
Hypothetical Signaling Pathway
Based on its relationship to 2C-B, a hypothetical signaling pathway involving the serotonergic system is proposed below for further research. It is crucial to note that this pathway is speculative and requires experimental validation.
Caption: Hypothetical serotonergic signaling pathway for research.
References
- 1. 4-Bromo-2,5-dimethoxybenzoic acid | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Bromo-2,5-dimethoxybenzoic acid | 35458-39-0 [smolecule.com]
- 3. 4-BROMO-2,5-DIMETHOXYBENZOIC ACID(35458-39-0) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
